molecular formula C13H17NO6 B2510325 3-[(3,4,5-trimethoxyphenyl)formamido]propanoic acid CAS No. 63203-43-0

3-[(3,4,5-trimethoxyphenyl)formamido]propanoic acid

Cat. No.: B2510325
CAS No.: 63203-43-0
M. Wt: 283.28
InChI Key: WAPZOAOEQDVGAF-UHFFFAOYSA-N
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Description

3-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid is an organic compound with the molecular formula C13H17NO6. It is a derivative of propanoic acid, featuring a 3,4,5-trimethoxyphenyl group and a formamido group. This compound is known for its presence in certain herbs and spices, such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) .

Mechanism of Action

Target of Action

The primary target of 3-[(3,4,5-trimethoxyphenyl)formamido]propanoic acid is the Human Endogenous Metabolite . This compound is a constituent of Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) .

Mode of Action

It is known to interact with its target, the human endogenous metabolite

Biochemical Pathways

The compound’s interaction with the Human Endogenous Metabolite suggests it may influence various metabolic processes

Pharmacokinetics

The compound is soluble in methanol , which suggests it may have good bioavailability.

Result of Action

It is known to interact with the Human Endogenous Metabolite , but the specific effects of this interaction are not known

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in methanol suggests that its action may be influenced by the presence of this solvent Other factors, such as pH, temperature, and the presence of other compounds, may also affect its action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4,5-trimethoxyphenyl)formamido]propanoic acid typically involves multiple steps:

    Formation of the Trimethoxyphenyl Group: The starting material, 3,4,5-trimethoxybenzaldehyde, undergoes a series of reactions to form the trimethoxyphenyl group.

    Amidation: The trimethoxyphenyl group is then reacted with formamide to introduce the formamido group.

    Propanoic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

3-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes and proteins.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid is unique due to its combination of the trimethoxyphenyl and formamido groups, which confer distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Biological Activity

3-[(3,4,5-trimethoxyphenyl)formamido]propanoic acid, also known as a derivative of propanoic acid with significant biological implications, has been the subject of various studies focusing on its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₄H₁₉N₁O₅
  • Molecular Weight : 295.31 g/mol
  • CAS Number : 63203-43-0

This compound features a propanoic acid backbone linked to a formamido group and a trimethoxyphenyl moiety, which contributes to its unique biological properties.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity . A notable study demonstrated that analogs containing the 3-(3,4,5-trimethoxyphenyl)-2-propenoyl group displayed potent multidrug resistance (MDR) reversal properties in cancer cells. Specifically, one compound was found to be significantly more effective than verapamil in reversing MDR in HL-60 human leukemia cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Compounds related to this structure have been shown to induce apoptosis in malignant cells by activating caspase pathways. For instance, the activation of caspase-3 has been documented as a key event in the apoptotic process triggered by these compounds .
  • MDR Reversal : The ability to reverse MDR is attributed to the compound's interaction with specific cellular pathways that modulate drug efflux mechanisms in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

  • Study on HL-60 Cells : In vitro studies revealed that certain derivatives induced significant apoptosis in HL-60 cells at concentrations as low as 4 µg/ml. This study established a correlation between compound structure and biological activity .
  • Multidrug Resistance Reversal : In comparative analyses with established MDR revertants like verapamil, some derivatives were found to be up to 31 times more effective at reversing resistance in cancer cell lines .

Comparative Analysis with Related Compounds

Compound NameStructure DescriptionBiological Activity
3-(4-Bromophenyl)propionic acidLacks formamido groupModerate anticancer activity
4-Bromophenylacetic acidSimilar structure but with acetic acid moietyLimited MDR reversal
5-(4-Bromophenyl)-4-methyl-1,3-oxazoleLacks propanoic acid groupAntimicrobial properties noted

The unique combination of the trimethoxyphenyl group and the formamido linkage in this compound distinguishes it from other compounds and contributes to its enhanced biological activities.

Properties

IUPAC Name

3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c1-18-9-6-8(7-10(19-2)12(9)20-3)13(17)14-5-4-11(15)16/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPZOAOEQDVGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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